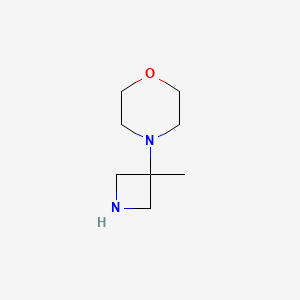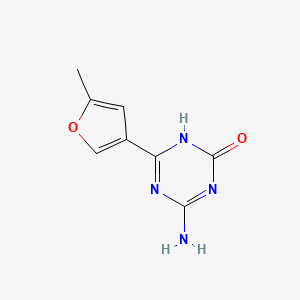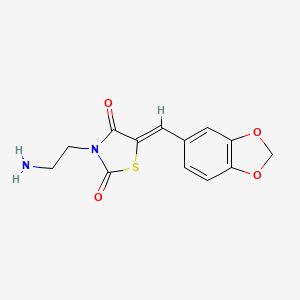
6-Iodoquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and amine groups in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction involves the use of carbon monoxide and amine nucleophiles in the presence of a palladium catalyst, such as Pd(OAc)2, and ligands like triphenylphosphine or XantPhos .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Aminocarbonylation: Formation of carboxamide and glyoxylamide derivatives.
Oxidation and Reduction: The amine groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used.
Aminocarbonylation: Carbon monoxide, amine nucleophiles, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Aminocarbonylation: Quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives.
Oxidation and Reduction: Oxidized or reduced amine derivatives.
Aplicaciones Científicas De Investigación
6-Iodoquinoline-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of various quinoline-based compounds with industrial significance.
Mecanismo De Acción
The mechanism of action of 6-Iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Iodoquinoline: A closely related compound with similar chemical properties.
Quinoline-6-carboxamide: A derivative formed through aminocarbonylation.
Quinoline-6-glyoxylamide: Another derivative with potential biological activities.
Uniqueness
6-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H8IN3 |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
Clave InChI |
GITHUOLFDMLEAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1I)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)






![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)





